molecular formula C8H10FN B1343865 2-Fluoro-6-methylbenzylamine CAS No. 1146290-54-1

2-Fluoro-6-methylbenzylamine

Cat. No.: B1343865
CAS No.: 1146290-54-1
M. Wt: 139.17 g/mol
InChI Key: DAYMZPMFYHNNHT-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzylamine is an organic compound with the molecular formula C8H10FN. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 6-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-methylbenzylamine can be synthesized through several methods. One common method involves the reaction of 2-fluoro-6-methylbenzyl chloride with ammonia or an amine under suitable conditions. Another method is the reduction of 2-fluoro-6-methylbenzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 2-fluoro-6-methylbenzonitrile. This process is carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-fluoro-6-methylbenzaldehyde.

    Reduction: The compound can be reduced to form 2-fluoro-6-methylbenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: 2-Fluoro-6-methylbenzaldehyde

    Reduction: 2-Fluoro-6-methylbenzyl alcohol

    Substitution: Various substituted benzylamines depending on the reagents used.

Scientific Research Applications

2-Fluoro-6-methylbenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzylamine
  • 6-Methylbenzylamine
  • 2-Fluoro-6-methylbenzonitrile

Uniqueness

2-Fluoro-6-methylbenzylamine is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

(2-fluoro-6-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYMZPMFYHNNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622344
Record name 1-(2-Fluoro-6-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-54-1
Record name 1-(2-Fluoro-6-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro-6-methylphenyl)methanamine
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